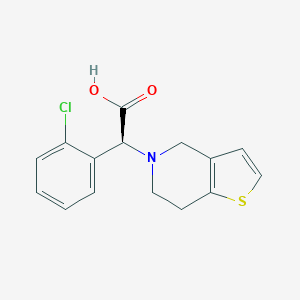

ácido carboxílico de clopidogrel

Descripción general

Descripción

Clopidogrel Related Compound A is a metabolite of the drug Clopidogrel.

Aplicaciones Científicas De Investigación

Farmacocinética y metabolismo

El ácido carboxílico de clopidogrel (CLO-CA) es el metabolito principal del clopidogrel, un profármaco utilizado para prevenir eventos trombóticos. Aproximadamente del 85% al 90% del clopidogrel se convierte en CLO-CA, que es inactivo . Comprender la farmacocinética de CLO-CA es crucial para optimizar la dosificación y la eficacia del clopidogrel. La investigación en esta área implica desarrollar modelos farmacocinéticos poblacionales para caracterizar la formación y el perfil de CLO-CA en el plasma .

Estudios de interacción medicamentosa

La interacción de CLO-CA con otros medicamentos es un área de investigación significativa, particularmente con respecto a los medicamentos metabolizados por vías similares. Se han realizado estudios utilizando métodos UPLC-MS/MS para determinar la presencia simultánea de clopidogrel, SR26334 y otros compuestos como el ácido acetilsalicílico en muestras biológicas, lo cual es esencial para comprender las posibles interacciones medicamentosas .

Farmacogenómica

La activación metabólica del clopidogrel a CLO-CA implica varias enzimas, y los polimorfismos genéticos pueden afectar significativamente este proceso. La investigación en farmacogenómica busca comprender cómo los factores genéticos influyen en la eficacia y la seguridad del tratamiento con clopidogrel estudiando las funciones de enzimas como CYP2C19 y PON1 en el metabolismo del clopidogrel a CLO-CA .

Química analítica

Desarrollar métodos sensibles y precisos para la cuantificación del clopidogrel y sus metabolitos, incluido CLO-CA, es vital tanto para los entornos clínicos como para la investigación. Se utilizan técnicas como UPLC-MS/MS y TLC para analizar la presencia y la concentración de CLO-CA en productos farmacéuticos y muestras biológicas .

Estudios bioquímicos

Se estudia el papel de CLO-CA en las vías bioquímicas del metabolismo del clopidogrel para comprender mejor el mecanismo de acción del fármaco. Esto incluye investigar los procesos de conversión del clopidogrel a CLO-CA y la posterior formación de metabolitos activos o inactivos .

Síntesis enantioselectiva

La investigación sobre la síntesis enantioselectiva del clopidogrel implica el estudio de CLO-CA como subproducto o intermedio. Los estudios se centran en lograr altos excesos enantioméricos y comprender los mecanismos de reacción que conducen a la formación de CLO-CA .

Mecanismo De Acción

Target of Action

The primary target of clopidogrel carboxylic acid is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

Clopidogrel carboxylic acid is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects . It undergoes biotransformation to an active thiol metabolite via CYP2C19 in the liver . This active metabolite irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The major metabolic pathway of clopidogrel involves conversion to carboxylic acid by an esterase (CES1), forming clopidogrelic acid (SR26334) that is inactive . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .

Pharmacokinetics

Clopidogrel carboxylic acid is a pro-drug and requires complex metabolic activation in the liver . Up to 85% of the absorbed drug can be transformed by carboxyl esterases into a carboxylic acid derivative of clopidogrel (CLPM), the major metabolite circulating in the blood . The conversion of clopidogrel to its active metabolite requires two sequential oxidative steps .

Result of Action

The result of clopidogrel carboxylic acid’s action is a reduction in platelet aggregation, which decreases the risk of thromboembolic events such as heart attacks and strokes . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The efficacy of clopidogrel carboxylic acid can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19, which affect the pharmacokinetics of clopidogrel, can lead to substantial inter-individual variability in treatment response . Other factors, including age, sex, obesity, concurrent diseases, and drug–drug interactions, may also contribute to the overall between-subject variability in treatment response .

Análisis Bioquímico

Biochemical Properties

Clopidogrel carboxylic acid is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 2C19 (CYP2C19) and paraoxonase-1 (PON1) . These interactions are crucial for the metabolic activation of clopidogrel .

Cellular Effects

Clopidogrel carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of clopidogrel carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the overall efficacy of clopidogrel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clopidogrel carboxylic acid change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of clopidogrel carboxylic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Clopidogrel carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Clopidogrel carboxylic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of clopidogrel carboxylic acid and its effects on activity or function are significant aspects of its biochemistry . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891466 | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144457-28-3 | |

| Record name | SR-26334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144457283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPIDOGREL CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9Z4634CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

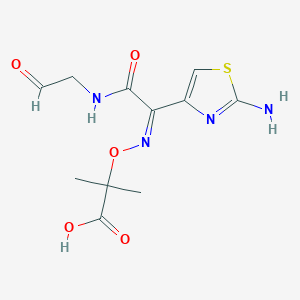

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

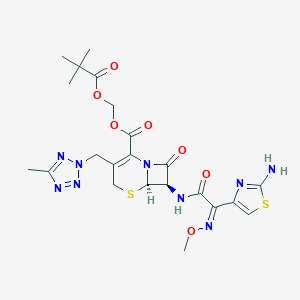

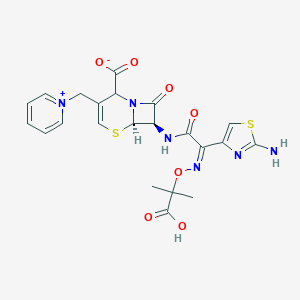

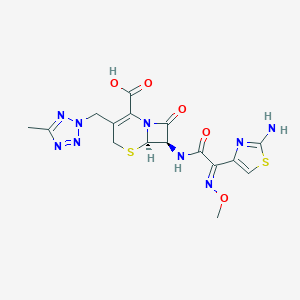

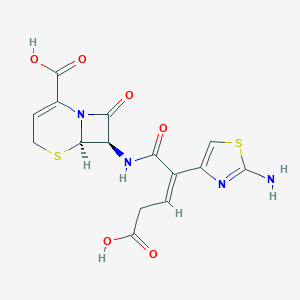

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

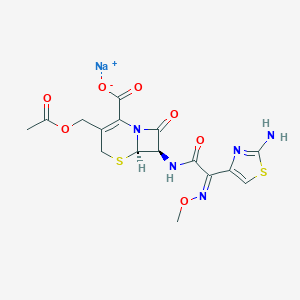

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)

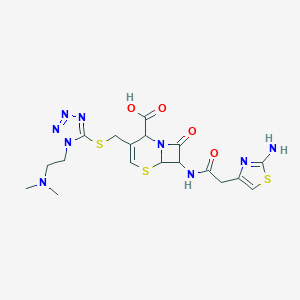

![(6S,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193853.png)

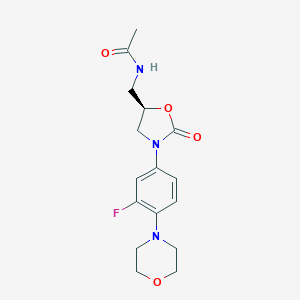

![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)